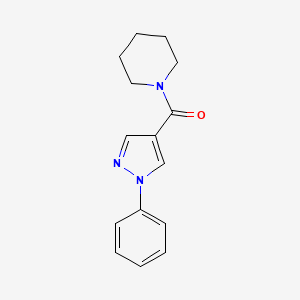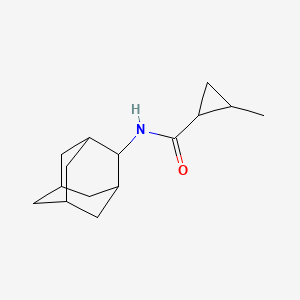
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has gained popularity in recent years due to its potent psychoactive effects. MPHP is structurally similar to other cathinone derivatives, such as mephedrone and methylone, which have been associated with adverse health effects and addiction. Despite its potential risks, MPHP has been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts on the central nervous system by increasing the release of dopamine and serotonin, which are neurotransmitters that regulate mood and behavior. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in an increase in the activity of dopaminergic and serotonergic neurons, which are associated with feelings of pleasure and reward.
Biochemical and physiological effects:
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to cardiovascular complications. It also causes hyperthermia, which can lead to dehydration and electrolyte imbalances. (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been associated with seizures, psychosis, and other adverse health effects.
Advantages and Limitations for Lab Experiments
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages and limitations for lab experiments. Its potent psychoactive effects make it a useful tool for studying the neurochemical basis of behavior and cognition. However, its potential for abuse and addiction makes it a challenging substance to work with. Additionally, the synthesis of (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone requires specialized equipment and expertise, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One area of interest is its potential use as a treatment for depression and other psychiatric disorders. Another area of interest is its potential use as a cognitive enhancer and performance enhancer. Additionally, there is a need for further research on the biochemical and physiological effects of (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, as well as its potential for abuse and addiction. Overall, (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a complex and fascinating substance that has the potential to advance our understanding of the brain and behavior.
Synthesis Methods
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the condensation of 4-methylpropiophenone with pyrrolidine and 4-pyridinecarboxaldehyde. The resulting product is purified through chromatography and recrystallization to obtain (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in its pure form. The synthesis of (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a complex process that requires specialized equipment and expertise in organic chemistry.
Scientific Research Applications
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter and serotonin transporter, which are involved in the regulation of mood and behavior. (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. Additionally, (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been investigated for its potential use as a cognitive enhancer and performance enhancer.
properties
IUPAC Name |
(4-methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-4-6-15(7-5-13)17(20)19-12-2-3-16(19)14-8-10-18-11-9-14/h4-11,16H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJMIANTEUHKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)
![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)
![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)

![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)
![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)